

DNQX Disodium Salt: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *DNQX (disodium salt)*

Cat. No.: *B12415722*

[Get Quote](#)

An In-depth Examination of a Potent AMPA/Kainate Receptor Antagonist

This technical guide provides a comprehensive overview of DNQX disodium salt, a selective and competitive antagonist of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, relevant signaling pathways, and experimental protocols.

Core Chemical and Physical Properties

DNQX disodium salt is the water-soluble form of 6,7-dinitroquinoxaline-2,3-dione (DNQX). Its enhanced solubility makes it a versatile tool for a wide range of *in vitro* and *in vivo* studies.

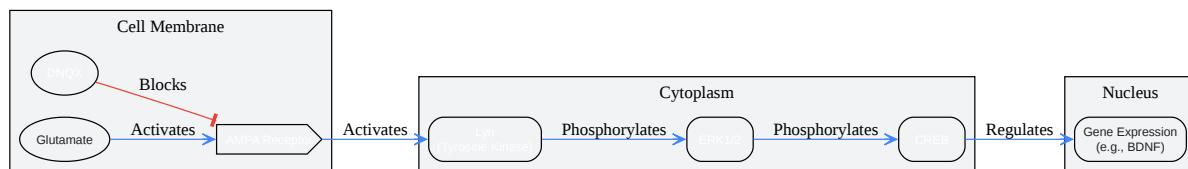
Property	Value	Reference
Chemical Name	6,7-Dinitroquinoxaline-2,3-dione disodium salt	
CAS Number	1312992-24-7	[1] [2] [3]
Molecular Formula	C ₈ H ₂ N ₄ Na ₂ O ₆	[1]
Molecular Weight	296.1 g/mol	[1]
Solubility	Soluble in water to 100 mM	
Storage	Desiccate at room temperature.	

Note on CAS Number: There has been some discrepancy in the literature regarding the CAS number for DNQX disodium salt. The CAS number 1312992-24-7 is consistently associated with the disodium salt form in recent and detailed technical datasheets. The CAS number 2379-57-9 is primarily associated with the free acid form of DNQX.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Mechanism of Action and Receptor Selectivity

DNQX is a potent and selective competitive antagonist at ionotropic glutamate receptors, specifically targeting AMPA and kainate receptors, while showing significantly lower affinity for N-methyl-D-aspartate (NMDA) receptors.[\[4\]](#)[\[7\]](#) This selectivity allows researchers to dissect the specific contributions of AMPA and kainate receptor-mediated signaling in neuronal processes.

The inhibitory potency of DNQX is quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the antagonist required to inhibit 50% of the receptor's response.

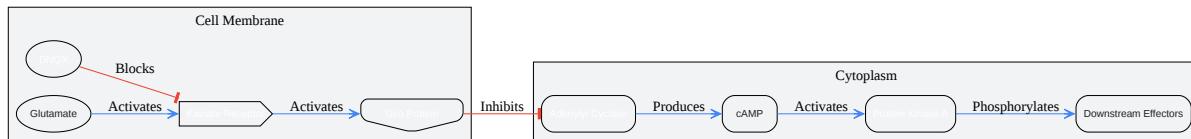

Receptor Subtype	IC ₅₀ Value	Reference
AMPA Receptor	0.5 µM	[7]
Kainate Receptor	0.1 - 2 µM	[7]
NMDA Receptor	40 µM	[7]

Signaling Pathways Modulated by DNQX

By blocking AMPA and kainate receptors, DNQX inhibits their downstream signaling cascades. These receptors are not only simple ion channels but can also initiate intracellular signaling through metabotropic-like mechanisms.

AMPA Receptor Signaling

Activation of AMPA receptors primarily leads to the influx of Na^+ ions, causing membrane depolarization. However, evidence suggests that AMPA receptors can also engage in metabotropic signaling. One such pathway involves the interaction with the Src-family tyrosine kinase, Lyn. This interaction can trigger the extracellular signal-regulated kinase (ERK1/2) pathway, leading to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor involved in synaptic plasticity and cell survival.[8][9]



[Click to download full resolution via product page](#)

AMPA Receptor Signaling Pathway

Kainate Receptor Signaling

Kainate receptors also function as ligand-gated ion channels. Additionally, they exhibit metabotropic activity by coupling to pertussis toxin-sensitive $\text{G}_{i/o}$ proteins.[10][11] This G -protein activation can modulate the activity of adenylyl cyclase, thereby influencing cyclic AMP (cAMP) levels and the activity of protein kinase A (PKA). This pathway can presynaptically modulate neurotransmitter release.[12]

[Click to download full resolution via product page](#)

Kainate Receptor Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing DNQX disodium salt.

Whole-Cell Voltage-Clamp Electrophysiology

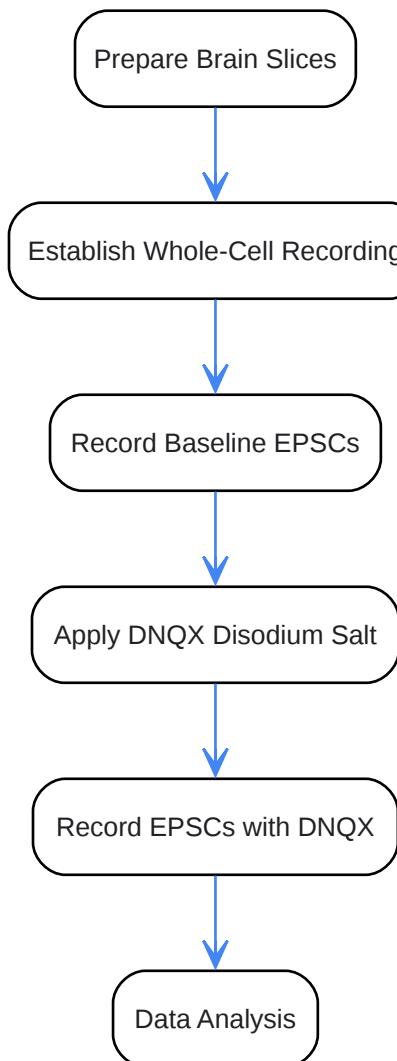
This protocol is designed to measure the effect of DNQX on excitatory postsynaptic currents (EPSCs).

1. Preparation of Brain Slices:

- Anesthetize the animal (e.g., mouse) and perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 D-glucose, 2 CaCl₂, and 1 MgCl₂.
- Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices using a vibratome in ice-cold, oxygenated aCSF.
- Allow slices to recover for at least 1 hour at room temperature in oxygenated aCSF.

2. Recording:

- Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at room temperature.


- Obtain whole-cell patch-clamp recordings from neurons in the region of interest using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, and 0.3 Na-GTP (pH adjusted to 7.3 with KOH).
- Hold neurons at -70 mV to record spontaneous or evoked EPSCs.
- Evoke EPSCs using a bipolar stimulating electrode placed near the recorded neuron.

3. Application of DNQX:

- After establishing a stable baseline recording of EPSCs for 5-10 minutes, perfuse the slice with aCSF containing the desired concentration of DNQX disodium salt (e.g., 10 μM).
- Record for a further 10-15 minutes to observe the blockade of AMPA/kainate receptor-mediated currents.

4. Data Analysis:

- Analyze the frequency and amplitude of EPSCs before and after DNQX application using appropriate software. A significant reduction in both parameters is expected.

[Click to download full resolution via product page](#)

Electrophysiology Experimental Workflow

Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.

1. Cell Plating:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

2. Treatment with DNQX:

- Prepare serial dilutions of DNQX disodium salt in culture medium.
- Remove the old medium from the wells and add 100 µL of the DNQX-containing medium to the respective wells. Include a vehicle control (medium without DNQX).
- Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

- Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
- Add 10 µL of the MTT solution to each well.[13][14]
- Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

4. Solubilization of Formazan:

- Carefully remove the medium from each well.
- Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[14]
- Gently shake the plate for 10-15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. [13]
- Cell viability is expressed as a percentage of the vehicle-treated control cells.

Receptor Binding Assay

This assay is used to determine the affinity of DNQX for AMPA/kainate receptors.

1. Membrane Preparation:

- Homogenize brain tissue (e.g., cortex or hippocampus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.
- Wash the pellet by resuspension in fresh buffer and recentrifugation.
- Resuspend the final pellet in the assay buffer.

2. Binding Reaction:

- In a microcentrifuge tube or 96-well plate, combine the membrane preparation, a radiolabeled ligand specific for AMPA/kainate receptors (e.g., [³H]AMPA or [³H]kainate), and varying concentrations of unlabeled DNQX disodium salt.
- To determine non-specific binding, include a set of tubes with an excess of an unlabeled competitor.
- Incubate the reaction mixture at an appropriate temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

3. Separation of Bound and Free Ligand:

- Rapidly filter the reaction mixture through glass fiber filters using a cell harvester or vacuum manifold. The filters will trap the membranes with the bound radioligand.
- Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

4. Quantification:

- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

5. Data Analysis:

- Plot the percentage of specific binding of the radioligand as a function of the log concentration of DNQX.
- Determine the IC_{50} value by non-linear regression analysis. The K_i (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

DNQX disodium salt is an invaluable pharmacological tool for the study of excitatory neurotransmission. Its selectivity for AMPA and kainate receptors allows for the precise investigation of their roles in synaptic function, plasticity, and various neuropathological conditions. The detailed protocols and pathway information provided in this guide are intended to facilitate the effective use of DNQX disodium salt in advancing neuroscience research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DNQX disodium salt, AMPA / kainate antagonist (CAS 1312992-24-7) | Abcam [abcam.com]
- 2. apexbt.com [apexbt.com]
- 3. Tocris Bioscience DNQX disodium salt 10 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]
- 4. caymanchem.com [caymanchem.com]
- 5. DNQX - Wikipedia [en.wikipedia.org]
- 6. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Positive modulation of AMPA receptors prevents downregulation of GluR2 expression and activates the Lyn-ERK1/2-CREB signaling in rat brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kainate receptors coupled to G(i)/G(o) proteins in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Proteomic Analysis Reveals the Interaction of GluK1 Ionotropic Kainate Receptor Subunits with Go Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Non-canonical Mechanisms of Presynaptic Kainate Receptors Controlling Glutamate Release [frontiersin.org]
- 13. atcc.org [atcc.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- To cite this document: BenchChem. [DNQX Disodium Salt: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12415722#dnqx-disodium-salt-cas-number\]](https://www.benchchem.com/product/b12415722#dnqx-disodium-salt-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com